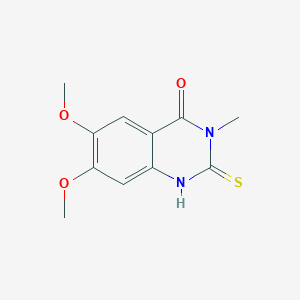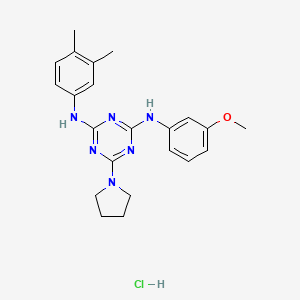![molecular formula C12H19NO4 B2882368 (S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid CAS No. 1779469-52-1](/img/structure/B2882368.png)
(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid” is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance and is stored in a dry environment at 2-8°C . The compound is also known as “(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid” and has a CAS Number of 1129634-44-1 .
Molecular Structure Analysis
The compound has a complex structure that includes a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The InChI code for the compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid and is stored in a dry environment at 2-8°C . Its molecular weight is 241.29 . The compound is also optically active, which means it can rotate the plane of polarization of light .Aplicaciones Científicas De Investigación
Synthesis of Novel Boc-Protected Cyclopropane-Modified Proline Analogue
The compound has been used in the synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a novel member of the cyclopropane-modified proline library. This synthesis is part of efforts to expand the library of sterically constrained amino acids for applications in chemistry, biochemistry, and drug design. The key step involved a modified Simmons–Smith reaction, with conditions carefully chosen to avoid racemization at the chiral centers in the intermediates and final product (Tymtsunik et al., 2012).
Development of Spirocyclic Scaffolds for Drug Discovery
The compound is pivotal in the development of spirocyclic scaffolds for drug discovery, showcasing its utility in creating novel structures with potential pharmaceutical applications. These efforts aim to diversify the structural motifs available for drug discovery, potentially leading to new therapeutic agents with unique mechanisms of action (Chalyk et al., 2017).
Synthesis of Azaspiro[3.3]heptanes as Morpholine, Piperidine, and Piperazine Substitutes
Research has explored the synthesis and application of azaspiro[3.3]heptanes, demonstrating their utility as substitutes for morpholines, piperidines, and piperazines in medicinal chemistry. This research highlights the potential of these spirocyclic compounds to lower lipophilicity in drug candidates, offering a novel approach to modifying drug properties for improved pharmacokinetics (Degorce et al., 2019).
Contribution to Antibacterial Drug Development
The compound has contributed to the synthesis of novel antibacterial drugs, particularly those targeting respiratory pathogens. This application underscores the importance of such spirocyclic scaffolds in the ongoing search for new antibacterial agents capable of overcoming drug-resistant strains of bacteria (Odagiri et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIDOHJYDGJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

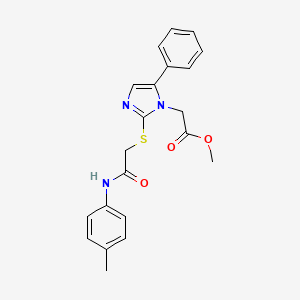

![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)
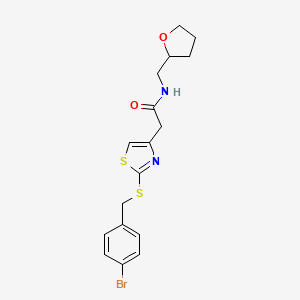

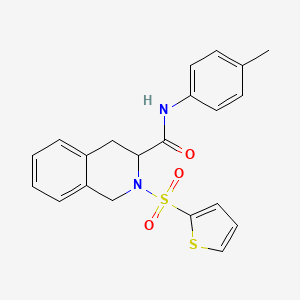
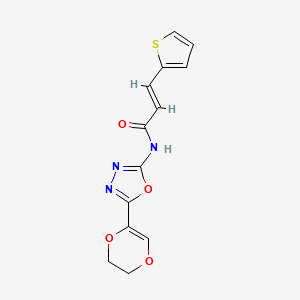
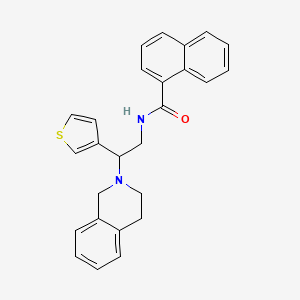
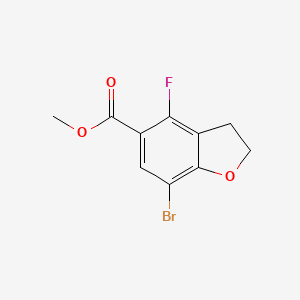
![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2882302.png)
